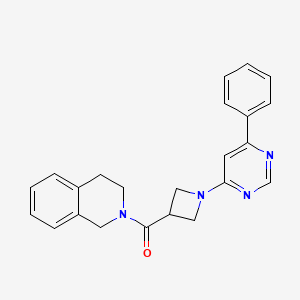

(3,4-dihydroisoquinolin-2(1H)-yl)(1-(6-phenylpyrimidin-4-yl)azetidin-3-yl)methanone

Description

“(3,4-dihydroisoquinolin-2(1H)-yl)(1-(6-phenylpyrimidin-4-yl)azetidin-3-yl)methanone” is a heterocyclic compound featuring a 3,4-dihydroisoquinoline scaffold linked via a methanone group to an azetidine ring substituted with a 6-phenylpyrimidin-4-yl moiety. These motifs are often associated with receptor binding, metabolic stability, and diverse biological activities, such as antifungal, anticancer, and kinase inhibition .

Properties

IUPAC Name |

3,4-dihydro-1H-isoquinolin-2-yl-[1-(6-phenylpyrimidin-4-yl)azetidin-3-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N4O/c28-23(26-11-10-17-6-4-5-9-19(17)13-26)20-14-27(15-20)22-12-21(24-16-25-22)18-7-2-1-3-8-18/h1-9,12,16,20H,10-11,13-15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZAGKZVQMCSRMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)C(=O)C3CN(C3)C4=NC=NC(=C4)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: One approach for synthesizing this compound involves the reaction of 3,4-dihydroisoquinoline with a methanone precursor containing the azetidine and pyrimidine functionalities. The reaction typically occurs in the presence of a base, such as potassium carbonate, under an inert atmosphere.

Industrial Production Methods: Industrially, the synthesis might be scaled up using similar methodologies but optimized for large-scale operations, ensuring high yields and purity. Process development in an industrial setting may include reaction optimization, purification techniques, and stability studies.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation at various positions on the isoquinoline and azetidine rings.

Reduction: Reduction reactions might target the pyrimidine or the carbonyl functionalities within the molecule.

Substitution: Nucleophilic substitution reactions can be performed at specific positions on the pyrimidine ring or the azetidine moiety.

Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions like amines or alkoxides.

Major Products: The products from these reactions vary depending on the site and type of reaction, but generally include oxidized derivatives, reduced forms, and substituted compounds retaining the core molecular structure.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C21H19N3O2

- Molecular Weight : 349.39 g/mol

- CAS Number : 522652-60-4

This compound integrates the structural motifs of dihydroisoquinoline and phenylpyrimidine , which are known for their diverse pharmacological properties. The presence of the azetidine ring contributes to its potential biological interactions.

Research indicates that this compound exhibits a variety of biological activities, making it a candidate for further investigation in medicinal chemistry.

Anticancer Activity

Several studies have evaluated the anticancer potential of similar compounds. For example, derivatives with isoquinoline structures have shown promising results in inhibiting cancer cell proliferation. A study indicated that compounds with this framework could induce apoptosis in various cancer cell lines, suggesting their utility as anticancer agents .

Antioxidant Properties

Compounds containing dihydroisoquinoline frameworks are known for their antioxidant capabilities. Research has demonstrated that these compounds can effectively scavenge free radicals, thereby potentially preventing oxidative stress-related diseases .

Anti-inflammatory Effects

The anti-inflammatory activity of this compound has been assessed through in vitro assays, where it demonstrated significant inhibition of pro-inflammatory cytokines in cell cultures. This suggests potential applications in treating inflammatory disorders .

Case Study 1: Anticancer Evaluation

In a recent study published in a peer-reviewed journal, researchers synthesized various derivatives of the compound and evaluated their cytotoxic effects on breast cancer cell lines. The results showed that certain derivatives significantly inhibited cell growth compared to control groups, highlighting the compound's potential as an anticancer agent .

Case Study 2: Inflammation Inhibition

Another study focused on the anti-inflammatory properties of related compounds. It was found that these compounds effectively reduced levels of inflammatory markers in animal models, suggesting their therapeutic potential in managing chronic inflammatory conditions .

Mechanism of Action

The compound's effects often result from its ability to interact with specific molecular targets, such as enzymes or receptors. For example, it may inhibit an enzyme by binding to its active site or modulate a receptor's activity through allosteric interactions. These interactions typically involve the aromatic and heterocyclic portions of the molecule, allowing for specificity and potency in its biological activity.

Comparison with Similar Compounds

Data Table: Structural and Functional Comparison

Discussion of Structural and Functional Trends

- Dihydroisoquinoline Scaffold: Common in all compounds, this moiety likely contributes to rigidity and aromatic interactions in target binding .

- Azetidine vs. Pyrazolo-Pyridine : The azetidine in the target compound may confer conformational rigidity, whereas pyrazolo-pyridine systems (as in ) offer planar geometry for π-π stacking.

- Substituent Effects: Lipophilic groups (e.g., phenylpyrimidine) may enhance blood-brain barrier penetration, while polar substituents (e.g., tetrahydrofuranose in ) improve solubility.

- Bioactivity Gaps: While highlights antifungal/anticancer activity in pyrimidinone derivatives, similar data for the target compound remain unexplored in the provided sources.

Biological Activity

The compound (3,4-dihydroisoquinolin-2(1H)-yl)(1-(6-phenylpyrimidin-4-yl)azetidin-3-yl)methanone , with the CAS number 2034475-50-6 , is a novel synthetic derivative that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its synthesis, pharmacological properties, and mechanisms of action.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 370.4 g/mol . The structure includes a dihydroisoquinoline moiety and a phenylpyrimidine azetidine component, which are known to contribute to various biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C23H22N4O |

| Molecular Weight | 370.4 g/mol |

| CAS Number | 2034475-50-6 |

Synthesis of the Compound

The synthesis of derivatives related to the isoquinoline structure has been extensively studied, particularly using methods such as the Castagnoli-Cushman reaction . In a recent study, 59 derivatives were synthesized, revealing significant biological activities against various phytopathogens, suggesting that modifications in the isoquinoline scaffold can enhance bioactivity .

Antimicrobial Activity

Research indicates that derivatives of the isoquinoline scaffold exhibit notable antifungal and antioomycete activities. For instance, one derivative demonstrated an EC50 value of 14 μM against Pythium recalcitrans, outperforming commercial antifungal agents like hymexazol . This suggests that structural modifications in compounds like this compound could lead to enhanced efficacy against specific pathogens.

The proposed mechanism of action for these compounds involves disrupting biological membrane systems in pathogens. The physiological and biochemical analyses indicate that these compounds may interfere with cellular integrity and function, leading to cell death .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

- Antifungal Efficacy : A study synthesized 59 derivatives and evaluated their activity against multiple phytopathogens. The most potent derivative exhibited significant in vivo efficacy, achieving up to 96.5% preventive efficacy at higher concentrations .

- Structure-Activity Relationship (SAR) : The established quantitative structure–activity relationship (QSAR) models highlight the importance of specific functional groups in enhancing biological activity. For example, the presence of a C4-carboxyl group was identified as crucial for activity against Pythium recalcitrans .

- Comparative Analysis : The comparative analysis of various derivatives revealed that modifications at different positions on the isoquinoline scaffold could lead to varying degrees of antimicrobial activity, emphasizing the need for systematic exploration in drug design .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (3,4-dihydroisoquinolin-2(1H)-yl)(1-(6-phenylpyrimidin-4-yl)azetidin-3-yl)methanone, and how can reaction yields be improved?

- Methodological Answer : Optimize coupling reactions (e.g., Buchwald-Hartwig amination or Suzuki-Miyaura cross-coupling) to assemble the azetidine-pyrimidine and dihydroisoquinoline moieties. Use palladium catalysts (e.g., PdCl₂) with ligands like XPhos in ethanol at 79°C under inert atmosphere, as demonstrated in similar dihydroisoquinoline syntheses . Monitor reaction progress via TLC and purify intermediates using flash chromatography (hexane/EtOAc gradients). Yield improvements (>95%) are achievable by controlling stoichiometry (1:1.5 molar ratio of boronic acid to substrate) and catalyst loading (5 mol%) .

Q. Which analytical techniques are critical for confirming the structural identity of this compound?

- Methodological Answer : Combine high-resolution mass spectrometry (HRMS-ESI) to confirm molecular weight (±1 ppm accuracy) with multinuclear NMR (¹H, ¹³C, and DEPT-135) to assign stereochemistry and substituent positions. For example, the dihydroisoquinoline proton signals typically appear as a multiplet at δ 2.8–3.2 ppm, while the azetidine protons resonate as a triplet near δ 4.1 ppm . IR spectroscopy can validate carbonyl stretches (C=O at ~1680 cm⁻¹) .

Q. How can researchers validate the purity and stability of this compound under experimental conditions?

- Methodological Answer : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to assess purity (>98%). For stability, conduct accelerated degradation studies under varying pH (1–13), temperature (4–60°C), and light exposure. Monitor decomposition via UV-Vis spectroscopy and quantify impurities using LC-MS. Store the compound in amber vials at -20°C under argon to prevent oxidation .

Advanced Research Questions

Q. How can computational modeling predict the binding interactions of this compound with biological targets?

- Methodological Answer : Perform molecular docking (AutoDock Vina or Schrödinger) using crystal structures of target proteins (e.g., kinases or GPCRs). Parameterize the ligand with GAFF force fields and solvate the system in TIP3P water. Analyze pose clusters for hydrogen bonding (e.g., azetidine nitrogen with catalytic lysine) and π-π stacking (phenyl-pyrimidine with hydrophobic pockets). Validate predictions with molecular dynamics simulations (100 ns trajectories) to assess binding stability .

Q. What experimental strategies resolve contradictions in bioactivity data across different assays?

- Methodological Answer : Apply orthogonal assays (e.g., in vitro enzyme inhibition vs. cell-based viability) to confirm target engagement. For example, if conflicting IC₅₀ values arise, use SPR (surface plasmon resonance) to measure direct binding kinetics (ka/kd). Statistically analyze data via ANOVA followed by Tukey’s post hoc test to identify outliers or assay-specific artifacts .

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?

- Methodological Answer : Synthesize analogs with systematic substitutions (e.g., fluorination of the phenyl ring or methyl groups on the azetidine). Test analogs in dose-response assays (e.g., cAMP accumulation for GPCR activity). Use QSAR models (CoMFA or Random Forest) to correlate structural features (logP, polar surface area) with activity. Prioritize derivatives showing >10-fold selectivity over off-targets .

Q. What crystallographic challenges arise when solving the crystal structure of this compound, and how can they be addressed?

- Methodological Answer : Challenges include disorder in the azetidine ring or twinning due to flexible moieties. Use SHELXL for refinement, applying TWIN/BASF commands for twinned data. Collect high-resolution data (≤1.0 Å) at synchrotron sources and employ anisotropic displacement parameters. Validate hydrogen bonding networks with PLATON’s ADDSYM tool .

Q. How can transcriptomic profiling elucidate the compound’s mechanism of toxicity in preclinical models?

- Methodological Answer : Treat cell lines (e.g., HEK293 or HepG2) with IC₅₀ doses for 24 hours. Extract RNA for RNA-seq and perform pathway enrichment (KEGG, GO) to identify dysregulated genes (e.g., apoptosis markers like BAX/BCL2). Validate findings with qPCR and siRNA knockdown. Cross-reference with ToxCast database to predict organ-specific risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.